(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol

Asymmetric catalysis Chiral N,N-ligands Enantioselective synthesis

(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol (CAS 2435611-71-3) is a chiral heterocyclic building block featuring a 6-bromo-pyridine core substituted at the 3-position with a pyrazole ring and bearing an (R)-configured secondary alcohol at the 2-position. With a molecular formula of C₁₀H₁₀BrN₃O and molecular weight of 268.11 g/mol, this compound belongs to the class of pyridyl-pyrazole derivatives that serve as intermediates for cathepsin S inhibitors, chiral N,N-donating ligands, and kinase-targeted fragments.

Molecular Formula C10H10BrN3O
Molecular Weight 268.11 g/mol
Cat. No. B15051792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
Molecular FormulaC10H10BrN3O
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=N1)Br)N2C=CC=N2)O
InChIInChI=1S/C10H10BrN3O/c1-7(15)10-8(3-4-9(11)13-10)14-6-2-5-12-14/h2-7,15H,1H3/t7-/m1/s1
InChIKeyONRKLKQTQHTBKO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: Chiral Pyridyl-Pyrazole Alcohol for Asymmetric Synthesis & Fragment-Based Discovery


(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol (CAS 2435611-71-3) is a chiral heterocyclic building block featuring a 6-bromo-pyridine core substituted at the 3-position with a pyrazole ring and bearing an (R)-configured secondary alcohol at the 2-position . With a molecular formula of C₁₀H₁₀BrN₃O and molecular weight of 268.11 g/mol, this compound belongs to the class of pyridyl-pyrazole derivatives that serve as intermediates for cathepsin S inhibitors, chiral N,N-donating ligands, and kinase-targeted fragments [1][2]. Its three orthogonal functional handles—aryl bromide, pyrazole, and chiral alcohol—enable sequential chemoselective transformations including Suzuki coupling, nucleophilic substitution, and stereospecific derivatization .

Why Generic Substitution of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol Fails: Chirality, Regiochemistry, and Halogen Identity Define Reactivity


In-class pyridyl-pyrazole alcohols cannot be casually interchanged because three interdependent structural elements dictate their synthetic utility and biological profile. The (R)-stereochemistry at the benzylic alcohol position determines the enantioselectivity of downstream chiral ligands and the binding affinity of derived cathepsin S inhibitors—the opposite (S)-enantiomer or racemic mixture produces different, often inferior, stereochemical outcomes in asymmetric catalysis and target engagement [1][2]. The 6-bromo substituent is not merely a placeholder; its specific electronic and steric properties govern oxidative addition rates in Pd-catalyzed cross-coupling, and replacing it with chloro, iodo, or des-halo analogs alters both reaction kinetics and product profiles . Furthermore, the 3-pyrazol-1-yl substitution on the pyridine ring is regiochemically distinct from 2- or 4-pyrazolyl isomers, affecting metal coordination geometry in catalytic complexes and receptor binding poses in medicinal chemistry applications [3].

Quantitative Differentiation Evidence for (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol vs. Closest Analogs


Enantiomeric Purity: (R)-Isomer vs. Racemic Mixture and (S)-Enantiomer in Chiral Ligand Synthesis

The (R)-enantiomer is supplied at a minimum enantiomeric purity of 97% as verified by the vendor specification, whereas the racemic mixture, and the isolated (S)-enantiomer where available, are distinct products with different CAS numbers and procurement channels. In the synthesis of chiral 2-(pyrazol-1-yl)pyridine N,N-donating ligands, the configuration of the stereogenic center neighboring the coordinating nitrogen directly determines the enantioselectivity of the resulting metal complexes [1]. The resolved (R)-form enables reproducible asymmetric induction; substitution with racemic material yields a statistical mixture of diastereomeric complexes and unpredictable catalytic outcomes .

Asymmetric catalysis Chiral N,N-ligands Enantioselective synthesis

Halogen-Dependent Reactivity: 6-Bromo vs. 6-Chloro and 6-Des-Halo Analogs in Pd-Catalyzed Cross-Coupling

The 6-bromo substituent on the pyridine ring provides a significantly more reactive handle for Pd(0)-catalyzed oxidative addition compared to the 6-chloro analog, while offering greater stability and handling convenience than the 6-iodo congener. In general pyridyl halide systems, C-Br bonds exhibit oxidative addition rates approximately 5-50 times faster than C-Cl bonds under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aq. Na₂CO₃, DME, 80 °C) [1]. The 6-des-bromo analog (R)-1-(3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol lacks this functional handle entirely, precluding its use in downstream diversification via cross-coupling without prior installation of a leaving group .

Cross-coupling Suzuki-Miyaura reaction Bromo vs. chloro leaving group

Oxidation State Differentiation: Secondary Alcohol vs. Ketone Analog in Downstream Derivatization

The target compound carries a chiral secondary alcohol that serves as a stereodefined nucleophile for esterification, etherification, carbamoylation, and Mitsunobu inversion, whereas the corresponding ketone analog (1-(6-bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethanone, CAS 2435611-52-0) is a prochiral electrophile requiring asymmetric reduction to re-establish stereochemistry . The alcohol is supplied directly as the pre-resolved (R)-enantiomer, eliminating the need for a chiral reduction step and its associated yield loss and enantioselectivity risk .

Chiral alcohol Stereospecific derivatization Ketone reduction

Regiochemical Precision: 3-Pyrazol-1-yl vs. 2-Pyrazol-1-yl and 4-Pyrazol-1-yl Isomers in Metal Coordination

The pyrazole ring at the pyridine 3-position creates a specific N,N-chelation bite angle and electronic asymmetry distinct from the 2- and 4-pyrazolyl regioisomers. In 2,6-bis(pyrazolyl)pyridine-derived ligand systems, the substitution pattern on the pyridine ring dictates whether the resulting metal complex adopts meridional or facial geometry, which in turn controls catalytic activity and enantioselectivity [1]. The 3-pyrazol-1-yl regioisomer places the pyrazole nitrogen meta to the pyridine nitrogen, generating a six-membered chelate ring upon metal coordination; the 2-pyrazol-1-yl isomer forms a five-membered chelate, fundamentally altering complex stability and geometry [2].

Regioisomer Metal coordination geometry N,N-donating ligand

Purity Specification: Vendor-Verified 97% Minimum vs. Typical Uncertified Analogs

The target compound is commercially available with a documented minimum purity specification of 97% from at least one supplier (AKSci, Cat. No. 0986EQ), and 98% from another (Leyan, Cat. No. 1215405), providing a verified quality baseline for procurement . In contrast, the ketone analog (CAS 2435611-52-0) and the des-bromo analog are listed without equivalent purity guarantees from the same suppliers, introducing uncertainty in reaction stoichiometry and reproducibility . For building blocks used in multi-step syntheses, a 1-2% purity differential can translate to >5% cumulative yield loss over three or more steps.

Chemical purity Quality control Reproducibility

Best Research and Industrial Application Scenarios for (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol


Synthesis of Chiral N,N-Donating Ligands for Enantioselective Transition-Metal Catalysis

The (R)-configured alcohol and 3-pyrazol-1-yl substituent enable the construction of C₂-symmetric and non-symmetric chiral N,N-donating ligands based on the 2,6-bis(pyrazol-1-yl)pyridine scaffold. The pre-resolved stereocenter neighboring the coordinating nitrogen provides stereodiscrimination in metal-catalyzed asymmetric transformations such as allylic alkylation and cyclopropanation [1]. The 6-bromo handle permits late-stage diversification of the ligand framework via Suzuki coupling to tune steric and electronic properties without disturbing the chiral center .

Fragment-Based Drug Discovery Targeting Cysteine Proteases and Kinases

The pyridyl-pyrazole core, substituted with a bromine atom and a chiral alcohol, serves as a privileged fragment for screening against cysteine proteases including cathepsin S, as documented in the GSK patent series on substituted pyrazole cathepsin S inhibitors [1]. The bromine atom functions as a heavy atom for X-ray crystallographic phasing while also serving as a synthetic vector for fragment elaboration via cross-coupling when initial hits are identified . The chiral alcohol provides a hydrogen-bond donor/acceptor motif for target engagement.

Stereospecific Derivatization to Chiral Amines, Ethers, and Esters for Medicinal Chemistry Libraries

The secondary alcohol serves as a stereodefined anchor point for generating diverse libraries of chiral analogs via Mitsunobu inversion, Williamson etherification, or esterification with enantiopure carboxylic acids. Unlike the corresponding ketone, which requires an additional asymmetric reduction step, the pre-resolved alcohol enables direct, stereochemically unambiguous derivatization, accelerating structure-activity relationship exploration [1]. The 6-bromo group remains intact during these alcohol transformations, allowing for orthogonal diversification in subsequent steps .

Chiral Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis

The compound's combination of an aryl bromide, a pyrazole heterocycle, and a chiral alcohol makes it a versatile intermediate for constructing more complex pyrazole-containing agrochemicals and pharmaceuticals. The patent literature describes pyrazole-substituted pyridines as key intermediates in the synthesis of fungicides, herbicides, and TGF-β signaling modulators [1]. The (R)-stereochemistry is essential for meeting the enantiomeric purity requirements of modern chiral active pharmaceutical ingredients (APIs).

Quote Request

Request a Quote for (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.